molecular formula C21H11FN2O2S B2722981 (2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile CAS No. 861211-44-1

(2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile

Cat. No.: B2722981
CAS No.: 861211-44-1
M. Wt: 374.39
InChI Key: CBZACEFTBMZOLB-UKTHLTGXSA-N
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Description

The compound (2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile features a conjugated system comprising a thiazole ring substituted at position 4 with a 2-fluorophenyl group and a prop-2-enenitrile linker connected to a 4-oxo-4H-chromen-3-yl moiety.

Properties

IUPAC Name

(E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11FN2O2S/c22-17-7-3-1-5-15(17)18-12-27-21(24-18)13(10-23)9-14-11-26-19-8-4-2-6-16(19)20(14)25/h1-9,11-12H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZACEFTBMZOLB-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=C(C#N)C3=NC(=CS3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-fluoroaniline with α-haloketones under basic conditions.

    Coupling with Chromone Derivative: The thiazole derivative is then coupled with a chromone derivative through a Knoevenagel condensation reaction, using a base such as piperidine in an organic solvent like ethanol.

    Formation of the Enenitrile Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structural components of (2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile , several types of chemical reactions could be considered:

  • Nucleophilic Attack on the Thiazole Ring : The thiazole ring is electron-deficient, making it susceptible to nucleophilic attack. This could lead to ring-opening reactions or substitution reactions, depending on the conditions and reagents used.

  • Hydrolysis of the Nitrile Group : The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, depending on the conditions (acidic or basic).

  • Addition Reactions Across the Double Bond : The prop-2-enenitrile part of the molecule contains a double bond that could undergo addition reactions, such as hydrogenation or addition of halogens .

Analytical Techniques

To analyze and purify the compound, various chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and purity assessment.

Data Table: Potential Chemical Reactions

Reaction TypeConditionsExpected Outcome
Nucleophilic AttackNucleophile (e.g., OH-, NH3), solvent (e.g., DMF)Ring-opening or substitution on thiazole
Hydrolysis of NitrileAcidic or basic conditions, waterCarboxylic acid or amide formation
Addition Across Double BondHalogen (e.g., Br2), hydrogen (H2/Pd)Addition of halogen or hydrogen across the double bond

Scientific Research Applications

Structural Analysis

The compound's structure has been characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The molecular weight is approximately 374.4 g/mol, and it exhibits a planar conformation due to the presence of conjugated systems which enhance its stability and reactivity .

Medicinal Chemistry

Antimicrobial Activity : Compounds containing thiazole rings have been reported to exhibit significant antimicrobial properties. For instance, derivatives similar to (2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .

Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. The presence of the fluorophenyl group in this compound may enhance its interaction with biological targets involved in cancer progression. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting a promising avenue for therapeutic development .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Thiazole derivatives are known to interact with various enzymes, which can lead to therapeutic effects in diseases like diabetes and hypertension. The specific interactions of This compound with target enzymes are currently under investigation.

Antioxidant Activity

Research has suggested that compounds with similar structures possess antioxidant properties, which can help mitigate oxidative stress-related diseases. The incorporation of chromenyl groups is believed to contribute to this activity by scavenging free radicals effectively .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to This compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative treatments .

Case Study 2: Anticancer Activity

In vitro studies on cell lines representing various cancers showed that thiazole-based compounds could significantly reduce cell viability. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. This suggests that This compound may serve as a lead compound for further anticancer drug development .

Mechanism of Action

The mechanism of action of (2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Thiazole-Substituted Chromene Derivatives

(2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile ()
  • Structural Differences :
    • The chromene moiety is replaced with a benzo[f]chromen system (extended aromaticity).
    • The thiazole ring bears a 4-chlorophenyl group instead of 2-fluorophenyl.
  • Functional Implications :
    • The benzo[f]chromen extension may enhance π-π interactions but reduce solubility.
    • Chlorine’s stronger electron-withdrawing effect compared to fluorine could alter electronic distribution and binding affinity .
(2E)-3-[(4-Fluoranyl-3-nitro-phenyl)amino]-2-[4-(2-oxidanylidenechromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile ()
  • Structural Differences :
    • A nitro group and fluorine are present on the aniline substituent.
    • The chromene ring is modified with a 2-oxidanylidene group.

Thiazole Derivatives Lacking Chromene Moieties

(2E)-3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile ()
  • Structural Differences :
    • Absence of the chromene system.
    • Phenyl group at thiazole position 4 instead of fluorophenyl.
  • Simpler structure may improve synthetic yield but reduce target specificity .
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile ()
  • Structural Differences: Nitro and fluoro substituents on the aniline ring. No chromene moiety.
  • Functional Implications :
    • Nitro groups may confer antibacterial or antiparasitic activity but introduce toxicity risks .

Coumarin-Based Analogs ()

Coumarin derivatives like umbelliferone and scopoletin highlight the importance of substituents on bioactivity:

  • Polarity vs. Activity : Hydroxy or methoxy groups on coumarins increase polarity, reducing membrane permeability but enhancing water solubility. The target compound’s 4-oxo group mimics coumarin’s lactone ring, while the fluorophenyl group balances lipophilicity .
  • Structure-Activity Relationship (SAR) : Unsaturation in the lactone ring (as in α-angelicalactone) is critical for inhibitory effects, paralleling the conjugated enenitrile system in the target compound .

Biological Activity

The compound (2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile is a novel heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, including anticancer, antimicrobial, and antiviral properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H12FN2OSC_{16}H_{12}FN_2OS with a molecular weight of approximately 296.32 g/mol. The compound features a thiazole ring and a chromene moiety, which are known for their significant biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with chromene-based precursors. Various synthetic routes have been explored to optimize yield and purity, with methods focusing on the use of catalysts and specific reaction conditions to enhance selectivity.

Anticancer Activity

Research indicates that compounds containing chromene and thiazole structures exhibit anticancer properties through multiple mechanisms:

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. For instance, studies have shown that certain derivatives lead to G2/M phase arrest in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) .

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been well-documented:

  • Antibacterial Effects : Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, thiazole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Antiviral Activity

Emerging studies suggest potential antiviral properties for this class of compounds:

  • Inhibition Mechanisms : The antiviral activity may be attributed to the ability of these compounds to inhibit viral replication by targeting viral enzymes or disrupting viral entry into host cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances antimicrobial activity by increasing lipophilicity and cellular penetration.
  • Ring Modifications : Modifications in the thiazole or chromene rings can significantly affect potency and selectivity against various biological targets.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Anticancer Activity : A series of chromene-thiazole hybrids were tested against different cancer cell lines, revealing IC50 values in the low micromolar range, indicating strong anticancer potential .
  • Antimicrobial Evaluation : In vitro tests demonstrated that specific thiazole derivatives exhibited broad-spectrum antibacterial activity, particularly against drug-resistant strains .

Q & A

Q. What are the key strategies for optimizing the synthetic yield of this compound?

The synthesis involves multi-step reactions, including condensation of fluorophenyl-thiazole precursors with chromenone derivatives. Critical steps include:

  • Temperature control during the Knoevenagel condensation to avoid side reactions (e.g., Z/E isomerization) .
  • Use of anhydrous conditions and catalysts like piperidine to enhance enolate formation .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the E-isomer, confirmed by NOESY NMR .

Q. How can the E-configuration and structural integrity be confirmed experimentally?

A combination of techniques is required:

  • X-ray crystallography : Resolve the double-bond geometry (C2–C3) and planarity of the thiazole-chromenone system .
  • NMR analysis : Look for trans-coupling constants (J = 12–16 Hz) between H2 and H3 protons in the prop-2-enenitrile moiety .
  • IR spectroscopy : Validate the nitrile stretch (~2220 cm⁻¹) and chromenone carbonyl (1680–1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or oxidoreductases). Focus on:
  • The fluorophenyl-thiazole moiety as a hydrophobic anchor in binding pockets.
  • The chromenone’s conjugated system for π-π stacking with aromatic residues .
    • Validate predictions with MD simulations (AMBER/CHARMM) to assess binding stability under physiological conditions .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Purity differences : Use HPLC (C18 column, acetonitrile/water) to verify ≥95% purity before assays .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, fluorescence interference from the chromenone group requires control experiments .
  • Stereochemical variability : Re-evaluate batches via chiral HPLC if racemization is suspected .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS. The nitrile group may hydrolyze to amides in acidic conditions .
  • Thermal analysis : Use DSC/TGA to determine melting points and decomposition thresholds (>200°C suggests suitability for solid formulations) .
  • Light sensitivity : Conduct accelerated photodegradation studies (ICH Q1B guidelines) due to the chromenone’s UV absorbance .

Q. How can regioselectivity challenges in modifying the thiazole ring be addressed?

  • Electrophilic substitution : Use directing groups (e.g., -OMe) to control halogenation or sulfonation positions .
  • Cross-coupling reactions : Optimize Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) for aryl boronic acid coupling at the thiazole C4 position .
  • Protection/deprotection : Temporarily mask the chromenone carbonyl with TMSCl to prevent side reactions .

Q. What strategies improve target selectivity in kinase inhibition assays?

  • Kinase profiling : Use panels (e.g., KinomeScan) to identify off-target effects. The fluorophenyl group may bind ATP pockets in ABL1 or EGFR .
  • Structural analogs : Replace the chromenone with quinazolinone to alter steric bulk and hydrogen-bonding patterns .
  • Covalent inhibition : Introduce electrophilic warheads (e.g., acrylamides) at the prop-2-enenitrile terminus for irreversible binding .

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